molecular formula C13H20N2OSSi B586985 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole CAS No. 1246814-75-4

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole

Cat. No.: B586985
CAS No.: 1246814-75-4
M. Wt: 280.461
InChI Key: JRVIGGBAUFWAIS-UHFFFAOYSA-N
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Description

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is a chemical compound with the molecular formula C13H20N2OSS. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structural properties, which make it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole typically involves the reaction of 2-mercaptobenzimidazole with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The silyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.

Major Products

    Oxidation: Formation of disulfides.

    Substitution: Formation of 2-mercaptobenzimidazole derivatives with different functional groups.

Scientific Research Applications

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole involves its ability to protect thiol groups from oxidation and other reactions. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the thiol site. This makes it a valuable tool in synthetic chemistry and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is unique due to its dual functionality, combining a silyl-protected thiol group with a benzimidazole ring. This combination allows for versatile applications in both organic synthesis and biochemical research, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)15-12(17)14-10/h6-8H,1-5H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVIGGBAUFWAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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